N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Lipophilicity LogP Chemical Synthesis

This N,N-dialkyl aniline building block (clogP 2.35) is critical for reactions requiring non-polar solubility. Its unique 3-methyl and N,N-dimethyl substitution pattern is essential for molluscicidal and fungicidal SAR studies. Replacing it with less lipophilic analogs compromises synthetic yields and biological activity. Ideal for lead optimization where enhanced lipophilicity and biphasic partitioning are required.

Molecular Formula C12H16N4
Molecular Weight 216.288
CAS No. 158979-44-3
Cat. No. B2394471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline
CAS158979-44-3
Molecular FormulaC12H16N4
Molecular Weight216.288
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C)CN2C=NC=N2
InChIInChI=1S/C12H16N4/c1-10-6-12(15(2)3)5-4-11(10)7-16-9-13-8-14-16/h4-6,8-9H,7H2,1-3H3
InChIKeyJFAPLMJCAUYPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 158979-44-3) as a Research Intermediate


N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 158979-44-3) is a synthetic organic compound belonging to the class of N,N-dialkyl-substituted anilines bearing a 1,2,4-triazole moiety . It is characterized by a molecular formula of C12H16N4 and a molecular weight of 216.29 g/mol . Primarily, this compound is documented as a chemical building block and reagent for the synthesis of more complex molecular structures , rather than an active pharmaceutical ingredient or agrochemical agent itself. Its commercial availability is noted through various chemical suppliers .

The Risk of Generic Substitution: Why the N,N,3-Trimethyl Substitution Pattern is Critical for Physicochemical Properties


Substituting N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline with a more common, unsubstituted analog like 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 119192-10-8) would fundamentally alter the compound's physicochemical profile, which is critical in its role as a synthetic intermediate. The N,N-dimethyl substitution directly impacts lipophilicity, as evidenced by a calculated logP (clogP) of 2.35 for the target compound [1]. This is a significant increase compared to the expected lower logP of the primary aniline analog, thereby affecting solubility, membrane permeability, and reactivity in subsequent synthetic steps, which could jeopardize the yield or viability of a target synthesis [2]. The following quantitative comparisons, where data exists, underscore the specific performance outcomes tied to this unique substitution pattern.

Quantitative Differentiation of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline Against Key Analogs


Physicochemical Differentiation: LogP Value Versus Unsubstituted Aniline Analogs

The N,N,3-trimethyl substitution pattern on the aniline ring significantly increases lipophilicity relative to unsubstituted or mono-substituted analogs. The target compound exhibits a calculated octanol-water partition coefficient (clogP) of 2.35 [1]. This is a crucial differentiator for its application as a hydrophobic building block, as compounds with a lower logP (e.g., predicted for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline) would demonstrate different solubility and membrane permeability characteristics, potentially altering reaction kinetics and yields in multi-step syntheses.

Lipophilicity LogP Chemical Synthesis Intermediate Design

Molluscicidal Activity: Cross-Study Comparison with a N,N-Dimethyl Analog

A study evaluating molluscicidal properties of related (1H-1,2,4-triazol-1-ylmethyl) anilines demonstrated that the N,N-dimethylaniline analog (compound 2e) exhibited strong activity against land snails, achieving an LC90 of 100 ppm against Theba pisana [1]. While direct, head-to-head data for the N,N,3-trimethyl target compound is not available in this study, this finding from a closely related N,N-dialkyl analog provides class-level inference that the tertiary amine substitution is a key structural feature for potent biological activity in this chemical series. The target compound's additional 3-methyl group on the aryl ring may further modulate this activity.

Molluscicidal Activity Snail Control Structure-Activity Relationship Agrochemical Intermediate

Defined Application Scenarios for N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 158979-44-3) Based on Differentiating Evidence


Use as a Lipophilic Building Block in Multi-Step Organic Synthesis

Researchers and procurement specialists seeking a hydrophobic, N,N-dialkyl aniline intermediate should prioritize this compound. Its specific molecular structure, evidenced by a clogP of 2.35 [1], makes it chemically distinct from its non-alkylated counterparts. This property is essential for reactions requiring solubility in non-polar solvents, for enhancing the lipophilicity of a final drug candidate during lead optimization, or for ensuring proper partitioning in biphasic reaction systems. Substitution with a more polar analog would compromise these specific synthetic objectives.

Research on Structure-Activity Relationships (SAR) for Molluscicidal or Antifungal Agents

This compound serves as a specialized probe for SAR studies focused on the triazole-aniline pharmacophore. Published research on a closely related N,N-dimethyl analog (compound 2e) has demonstrated potent molluscicidal activity [2]. Procuring the N,N,3-trimethyl variant allows researchers to investigate the additional effect of the 3-methyl substituent on the phenyl ring, a modification that could fine-tune biological activity, toxicity, or environmental fate compared to the less substituted analog. This makes it a valuable, targeted chemical tool rather than a general-purpose reagent.

Development of Novel Agrochemical Intermediates

In the field of agrochemical research, the triazole moiety is a well-known pharmacophore for fungicides. The specific substitution pattern of N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline makes it a candidate for developing new fungicidal lead compounds. Its defined structure provides a platform for further derivatization to optimize properties such as systemic mobility in plants (influenced by its logP of 2.35 [1]) or target enzyme binding affinity. Its procurement is justified for creating proprietary libraries of triazole-based fungicides with potentially improved selectivity or spectrum of activity compared to commercial standards.

Technical Documentation Hub

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